3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family
Mechanism of Action
Target of Action
The primary target of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The activated FGFR initiates signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as the presence of growth factors, the expression levels of FGFRs, and the specific cellular environment in different types of tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyrrolopyridine derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized pyrrolopyridine derivatives.
Scientific Research Applications
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 2,5-Dibromo-3-nitro-pyridine
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the specific arrangement of bromine and nitro groups on the pyrrolopyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O3/c8-7(9)4-1-3(12(14)15)2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMZLVMIFNNAAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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